molecular formula C11H23ClN2O2 B1520254 2-Amino-1-(4-hydroxypiperidin-1-yl)-4-methylpentan-1-one hydrochloride CAS No. 1251923-76-8

2-Amino-1-(4-hydroxypiperidin-1-yl)-4-methylpentan-1-one hydrochloride

Cat. No.: B1520254
CAS No.: 1251923-76-8
M. Wt: 250.76 g/mol
InChI Key: FXRMQCKJKJBFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-1-(4-hydroxypiperidin-1-yl)-4-methylpentan-1-one hydrochloride” is a chemical compound with the CAS Number: 1220033-45-3 . It has a molecular weight of 222.71 and its IUPAC name is 1-(2-amino-2-methylpropanoyl)-4-piperidinol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O2.ClH/c1-9(2,10)8(13)11-5-3-7(12)4-6-11;/h7,12H,3-6,10H2,1-2H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.

It’s stored at room temperature . More detailed physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved resources.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The compound has been used in the synthesis of amino acids like L-2-amino-5-(p-methoxyphenyl)pentanoic acid, which are constituents in AM-toxins. This involves hydrolyzing the O-methyl linkage by heating with hydrochloric acid and a synthesis method without drastic acid treatment (Shimohigashi et al., 1976).
  • Biological and Pharmacological Activities :

    • It has been a part of the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which show potential as anticancer drugs. These complexes have been tested for cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
  • Microbial and Fungal Studies :

    • Compounds related to this chemical have been isolated from deep sea-derived fungi, which are evaluated for their cytotoxic and antiviral activities (Luo et al., 2018).
  • Analytical Chemistry Applications :

    • It has been utilized in the selective extraction and separation of iron(III) from hydrochloric acid, demonstrating its usefulness in analytical chemistry procedures (Gawali & Shinde, 1974).
  • Protein Crystallization and Biochemistry :

    • Derivatives of this compound have been studied in the context of protein crystallization, exploring their interactions with proteins and implications for protein stability (Anand et al., 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-amino-1-(4-hydroxypiperidin-1-yl)-4-methylpentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8(2)7-10(12)11(15)13-5-3-9(14)4-6-13;/h8-10,14H,3-7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRMQCKJKJBFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCC(CC1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251923-76-8
Record name 2-amino-1-(4-hydroxypiperidin-1-yl)-4-methylpentan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(4-hydroxypiperidin-1-yl)-4-methylpentan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(4-hydroxypiperidin-1-yl)-4-methylpentan-1-one hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(4-hydroxypiperidin-1-yl)-4-methylpentan-1-one hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-1-(4-hydroxypiperidin-1-yl)-4-methylpentan-1-one hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(4-hydroxypiperidin-1-yl)-4-methylpentan-1-one hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-1-(4-hydroxypiperidin-1-yl)-4-methylpentan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.